molecular formula C11H12N2O2 B11897937 6-Ethoxy-2-methylquinazolin-4(3H)-one

6-Ethoxy-2-methylquinazolin-4(3H)-one

Cat. No.: B11897937
M. Wt: 204.22 g/mol
InChI Key: HLRATYNAHWBZCA-UHFFFAOYSA-N
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Description

6-Ethoxy-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-2-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5-ethoxybenzoic acid with acetic anhydride, followed by cyclization with formamide. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the quinazolinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines and thiols are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives with altered biological activities and chemical properties.

Scientific Research Applications

6-Ethoxy-2-methylquinazolin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Research focuses on its potential as an anti-cancer agent, given its ability to inhibit the proliferation of cancer cells.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

    2-Methylquinazolin-4(3H)-one: Lacks the ethoxy group, resulting in different chemical reactivity and biological activity.

    6-Methoxy-2-methylquinazolin-4(3H)-one: The methoxy group at the 6th position alters its solubility and interaction with biological targets.

    6-Ethoxyquinazolin-4(3H)-one: Lacks the methyl group, affecting its overall stability and reactivity.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

6-ethoxy-2-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C11H12N2O2/c1-3-15-8-4-5-10-9(6-8)11(14)13-7(2)12-10/h4-6H,3H2,1-2H3,(H,12,13,14)

InChI Key

HLRATYNAHWBZCA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(NC2=O)C

Origin of Product

United States

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